2-Bromo-7-iodo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine

Catalog No.
S13508016
CAS No.
M.F
C12H7BrIN3O2S
M. Wt
464.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-7-iodo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b...

Product Name

2-Bromo-7-iodo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine

IUPAC Name

5-(benzenesulfonyl)-2-bromo-7-iodopyrrolo[2,3-b]pyrazine

Molecular Formula

C12H7BrIN3O2S

Molecular Weight

464.08 g/mol

InChI

InChI=1S/C12H7BrIN3O2S/c13-10-6-15-12-11(16-10)9(14)7-17(12)20(18,19)8-4-2-1-3-5-8/h1-7H

InChI Key

TXWXIMZGCQURJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=NC(=CN=C32)Br)I

2-Bromo-7-iodo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine is a complex organic compound with the molecular formula C6H3BrIN3O2SC_6H_3BrIN_3O_2S and a molecular weight of approximately 323.92 g/mol. It features a unique bicyclic structure that integrates a pyrrole and pyrazine moiety, along with bromine and iodine substituents, and a phenylsulfonyl group. This compound falls within the category of heterocyclic compounds, which are characterized by the presence of non-carbon atoms in their ring structures, making them of significant interest in medicinal chemistry and materials science.

  • Substitution Reactions: The bromine and iodine atoms can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Coupling Reactions: It can engage in palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions, facilitating the formation of carbon-carbon bonds.
  • Oxidation and Reduction: Under specific conditions, this compound can undergo oxidation or reduction to yield different derivatives, which may exhibit varied biological activities .

This compound exhibits notable biological activities primarily through its interaction with fibroblast growth factor receptors (FGFR). The inhibition of FGFR kinase by 2-bromo-7-iodo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine disrupts critical signaling pathways involved in cell proliferation and differentiation. Additionally, it has shown potential effects on other kinases such as Bruton’s tyrosine kinase and focal adhesion kinase, influencing pathways like MEK-ERK and PI3K-Akt .

The synthesis of 2-bromo-7-iodo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine typically involves:

  • Bromination: The initial step often includes bromination of 5H-pyrrolo[2,3-b]pyrazine using N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF) or acetonitrile.
  • Iodination: Following bromination, iodination can be achieved through electrophilic substitution methods.
  • Sulfonylation: The introduction of the phenylsulfonyl group may involve sulfonation reactions using phenylsulfonic acid or similar reagents under acidic conditions to yield the final product .

The applications of 2-bromo-7-iodo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine are diverse:

  • Pharmaceutical Development: Its ability to inhibit specific kinases makes it a candidate for developing targeted therapies in cancer treatment.
  • Biochemical Research: This compound serves as a valuable tool for studying signaling pathways and cellular mechanisms due to its selective inhibition properties.
  • Material Science: Due to its unique structural properties, it may find applications in developing advanced materials with specific electronic or optical characteristics .

Studies have indicated that 2-bromo-7-iodo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine interacts with various biological targets. Its primary mechanism involves forming hydrogen bonds with residues in the active sites of kinases. The compound's interactions lead to significant modulation of cellular signaling pathways, which can affect gene expression and metabolic processes within cells. These interactions have been quantified in laboratory settings through both in vitro and in vivo studies, demonstrating its potential therapeutic efficacy at varying dosages .

Several compounds share structural similarities with 2-bromo-7-iodo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-Bromo-5H-pyrrolo[2,3-b]pyrazine875781-43-40.82
N-Methyl-5-bromo-4,7-diazaindole1217090-32-80.79
2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine1209703-87-60.73
2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid1422772-78-80.67

Uniqueness

The uniqueness of 2-bromo-7-iodo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine lies in its specific combination of halogen substituents (bromine and iodine) along with the phenylsulfonyl group. This distinct structural arrangement enhances its selectivity for certain biological targets compared to other similar compounds, potentially leading to improved therapeutic profiles in drug development contexts .

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Exact Mass

462.84871 g/mol

Monoisotopic Mass

462.84871 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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